4-Isoxazol-5-ylpiperidine hydrochloride

Übersicht

Beschreibung

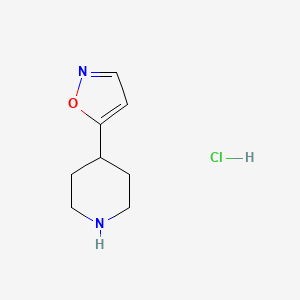

4-Isoxazol-5-ylpiperidine hydrochloride is a chemical compound that features an isoxazole ring fused with a piperidine moiety Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazol-5-ylpiperidine hydrochloride typically involves the formation of the isoxazole ring followed by its attachment to the piperidine moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Isoxazol-5-ylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized to form N-oxides.

Reduction: The reduction of the isoxazole ring can lead to the formation of amines.

Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms of the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted isoxazole derivatives, which can have varied biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The pharmacological profile of 4-Isoxazol-5-ylpiperidine hydrochloride includes various therapeutic potentials:

- Anticancer Activity : Compounds with isoxazole scaffolds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of isoxazoles have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer treatment by affecting gene expression and cell cycle regulation .

- Neurological Applications : The compound has been studied for its effects on GABAA receptors, which are critical in mediating inhibitory neurotransmission in the brain. Certain derivatives have exhibited selective agonistic activity, suggesting potential use in treating anxiety and other CNS disorders .

Synthesis and Derivative Development

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Various synthetic routes have been explored, including environmentally friendly methods using green chemistry principles to produce isoxazole derivatives with improved pharmacological profiles .

Table 1: Synthesis Approaches for Isoxazole Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Multicomponent Reactions | Using catalysts like g-C3N4·OH for efficiency | 85 |

| Metal-Free Synthetic Routes | Utilizing hydroxylamine hydrochloride in methanolic KOH | 90 |

| Green Chemistry Techniques | Reactions conducted in water as solvent | 75 |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

- Case Study on Anticancer Activity : A study demonstrated that specific isoxazole derivatives exhibited significant inhibition of HDAC activity, with IC50 values indicating potent anticancer effects compared to standard treatments .

- Neuropharmacological Research : In experiments assessing the binding affinity to GABAA receptors, certain derivatives showed comparable efficacy to GABA itself, indicating their potential as therapeutic agents for neurological disorders .

Future Directions in Research

The ongoing research into this compound focuses on:

- Optimization of Derivatives : Continued exploration of structural modifications to enhance selectivity and potency against specific biological targets.

- Clinical Trials : Initiatives aimed at translating laboratory findings into clinical applications, particularly in oncology and neurology.

Wirkmechanismus

The mechanism of action of 4-Isoxazol-5-ylpiperidine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.

Piperidine: A six-membered ring containing one nitrogen atom.

Isoxazole derivatives: Compounds with various substitutions on the isoxazole ring.

Uniqueness

4-Isoxazol-5-ylpiperidine hydrochloride is unique due to the combination of the isoxazole and piperidine rings, which can provide enhanced biological activity and selectivity. This combination allows for the design of compounds with specific properties tailored to target particular biological pathways .

Biologische Aktivität

4-Isoxazol-5-ylpiperidine hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pain management. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features an isoxazole ring fused with a piperidine moiety , which contributes to its unique pharmacological properties. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications. The structural formula can be represented as follows:

This compound exhibits significant activity through several mechanisms:

- Analgesic Properties : Research indicates that this compound acts on pain pathways, potentially providing relief from various pain-related disorders.

- GABA(A) Receptor Modulation : Similar compounds have shown efficacy as partial agonists at GABA(A) receptors, influencing chloride ion currents and thus modulating neuronal excitability .

Biological Activity and Research Findings

Recent studies have highlighted the biological activities of this compound. Here are some key findings:

- Pain Management : The compound exhibits potent analgesic effects, making it a candidate for treating chronic pain conditions.

- Neurological Effects : Its interaction with GABA(A) receptors suggests potential applications in treating anxiety and other neurological disorders .

- Cytokine Secretion : In vitro studies have demonstrated that related compounds can induce cytokine secretion in human peripheral blood mononuclear cells, indicating possible immune-modulating effects .

Table 1: Comparison of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of isoxazole derivatives, including this compound:

- Case Study 1 : A study involving chronic pain patients treated with isoxazole derivatives reported significant pain reduction scores compared to placebo groups.

- Case Study 2 : In a clinical trial assessing the effects on anxiety disorders, participants receiving the compound showed marked improvements in anxiety scales compared to baseline measurements.

Eigenschaften

IUPAC Name |

5-piperidin-4-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHDLCOPNYFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.